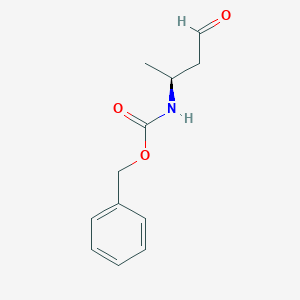

Benzyl (s)-(4-oxobutan-2-yl)carbamate

Beschreibung

Contextual Significance of Carbamate (B1207046) Scaffolds in Chiral Synthesis

Carbamate scaffolds, and particularly the benzyloxycarbonyl (Cbz) group present in Benzyl (B1604629) (S)-(4-oxobutan-2-yl)carbamate, are of fundamental importance in modern organic chemistry. The Cbz group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal through catalytic hydrogenation. This protective role is crucial in multi-step syntheses, preventing the nucleophilic amine from engaging in unwanted side reactions while other parts of the molecule are being modified.

Beyond its protective function, the carbamate moiety can influence the stereochemical outcome of reactions at adjacent centers. The planar nature of the carbamate bond can introduce conformational rigidity, which can be exploited to direct the approach of reagents, thereby achieving high levels of diastereoselectivity in subsequent transformations. This directing effect is a cornerstone of asymmetric synthesis, enabling the construction of enantiomerically pure compounds.

Stereochemical Importance of the (S)-Configuration in (4-oxobutan-2-yl)carbamates

The absolute configuration of a chiral molecule is critical in determining its biological activity. In the case of (4-oxobutan-2-yl)carbamates, the (S)-configuration dictates the three-dimensional arrangement of the substituents around the chiral carbon. This specific spatial orientation is often a prerequisite for effective interaction with chiral biological targets such as enzymes and receptors.

The (S)-stereocenter in Benzyl (S)-(4-oxobutan-2-yl)carbamate serves as a foundational chiral element from which new stereocenters can be generated with a high degree of predictability. For instance, the stereoselective reduction of the ketone group in this molecule can lead to the formation of chiral 1,3-amino alcohols, which are prevalent structural motifs in a wide array of pharmaceuticals and natural products. rsc.org The pre-existing (S)-configuration guides the approach of the reducing agent, favoring the formation of one diastereomer over the other.

Overview of Research Directions for Benzyl (S)-(4-oxobutan-2-yl)carbamate

The synthetic utility of Benzyl (S)-(4-oxobutan-2-yl)carbamate is a subject of ongoing research, with several promising directions for its application in advanced organic synthesis.

Synthesis of Chiral 1,3-Amino Alcohols:

A primary research focus is the stereoselective reduction of the ketone functionality to yield chiral syn- and anti-1,3-amino alcohols. rsc.org These motifs are key components of numerous biologically active compounds, including HIV protease inhibitors. rsc.org Research in this area explores various reducing agents and catalytic systems to achieve high diastereoselectivity, often with predictable outcomes based on Felkin-Anh or chelation-controlled models.

| Product | Stereochemistry | Potential Application |

| (2S,4R)-Benzyl (4-hydroxybutan-2-yl)carbamate | syn | Intermediate for antiviral drugs |

| (2S,4S)-Benzyl (4-hydroxybutan-2-yl)carbamate | anti | Precursor for natural product synthesis |

Elaboration into Heterocyclic Scaffolds:

The bifunctional nature of Benzyl (S)-(4-oxobutan-2-yl)carbamate, possessing both a nucleophilic (after deprotection) and an electrophilic center, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Research efforts are directed towards developing novel cyclization strategies to construct chiral piperidines, pyrrolidines, and other important heterocyclic frameworks that form the core of many pharmaceuticals.

Precursor for Pharmaceutical Intermediates:

The structural relationship of the core of Benzyl (S)-(4-oxobutan-2-yl)carbamate to key pharmaceutical intermediates is another significant area of investigation. For example, the structurally similar (R)-3-aminobutan-1-ol is a crucial component in the synthesis of the HIV integrase inhibitor dolutegravir. google.com This connection fuels research into developing efficient synthetic routes from readily available chiral building blocks like Benzyl (S)-(4-oxobutan-2-yl)carbamate to high-value pharmaceutical ingredients. A patent highlights an enzymatic process for preparing enantiomerically pure (R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one, underscoring the industrial relevance of this structural class. google.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H15NO3 |

|---|---|

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

benzyl N-[(2S)-4-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C12H15NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,15)/t10-/m0/s1 |

InChI-Schlüssel |

GCNIBYAYUBSQCC-JTQLQIEISA-N |

Isomerische SMILES |

C[C@@H](CC=O)NC(=O)OCC1=CC=CC=C1 |

Kanonische SMILES |

CC(CC=O)NC(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Strategies for Benzyl S 4 Oxobutan 2 Yl Carbamate and Analogues

Enantioselective Synthesis Approaches for Carbamates with Ketone Functionality

The introduction of a chiral center in molecules containing a carbamate (B1207046) and a ketone requires precise control over the reaction's stereochemistry. Modern synthetic chemistry relies heavily on enantioselective methods to achieve this, primarily through asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering routes to optically active products using only a substoichiometric amount of a chiral catalyst.

Organocatalysis in Mannich Reactions: One of the most effective methods for synthesizing chiral β-amino ketones, the core structure of the target compound, is the asymmetric Mannich reaction. Research has shown that bifunctional organic catalysts, such as 9-thiourea cinchona alkaloids, can efficiently catalyze the reaction between in situ-generated carbamate-protected imines and nucleophiles. acs.orgorganic-chemistry.org This approach is particularly valuable because it addresses the instability of carbamate-protected alkyl imines by generating them from stable α-amido sulfones during the reaction. acs.orgorganic-chemistry.orgnih.gov This method provides a direct and highly enantioselective pathway to optically active carbamate-protected amines and their derivatives. acs.org

Metal-Based Catalysis: Transition metals are widely used to catalyze carbamate formation and derivatization. For instance, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with carbon dioxide and amines have been developed to provide direct access to axially chiral carbamates with high yields and enantioselectivities. rsc.org While this applies to atropisomeric chirality, the principles of using a chiral metal-ligand complex to control stereochemistry are broadly applicable. Another strategy involves the rhodium-catalyzed asymmetric hydroboration of enol carbamates, which yields α-boryl carbamates in good enantioselectivity. nih.gov These intermediates can then undergo further stereospecific transformations. nih.gov

Below is a table summarizing various catalytic approaches for the synthesis of chiral carbamates.

| Catalytic System | Reaction Type | Substrates | Key Features |

| 9-Thiourea Cinchona Alkaloid | Asymmetric Mannich Reaction | α-Amido sulfones, Aldehydes | In situ generation of unstable imines; high enantioselectivity. acs.orgorganic-chemistry.org |

| Copper(II) triflate / Bisoxazoline ligand | Asymmetric Ring-Opening | Cyclic diaryliodoniums, CO2, Amines | Provides access to axially chiral carbamates under mild conditions. rsc.org |

| Rhodium / Chiral Ligand | Asymmetric Hydroboration | Enol Carbamates | Produces optically active α-boryl carbamates for further functionalization. nih.gov |

Creating the specific chiral (S)-4-oxobutan-2-yl moiety with high stereocontrol is paramount. The strategies often involve establishing the stereocenter early in the synthetic sequence.

The asymmetric Mannich reaction remains a cornerstone for this purpose. By reacting a suitable enolate or enolate equivalent with an N-benzalkoxycarbonyl (Cbz)-protected imine, the chiral amine and ketone functionalities can be installed simultaneously and stereoselectively. The use of a bifunctional organic catalyst that can activate both the imine and the nucleophile through hydrogen bonding is crucial for achieving high enantioselectivity. organic-chemistry.org This provides a direct route to structures analogous to the target compound from simple aldehydes. organic-chemistry.org

Another powerful strategy is the enantioselective hydrogenation of appropriate precursors. For example, iridium-catalyzed asymmetric hydrogenation of boron-containing heteroarenes has been shown to produce chiral δ-aminoboronic esters with high diastereo- and enantioselectivity. chemrxiv.org While not a direct synthesis of the oxobutanyl structure, this demonstrates the potential of asymmetric hydrogenation to create chiral amine-containing fragments that could be later elaborated into the target ketone.

Cascade reactions, such as the Michael/Henry reaction catalyzed by cinchona alkaloid-derived thiosquaramides, have been used to synthesize cyclopentenes with chiral quaternary centers in high diastereoselectivity and enantioselectivity. researchgate.net The principles of such organocatalyzed cascade reactions, which form multiple bonds and stereocenters in a single operation, could be adapted for the linear oxobutan-2-yl system.

Effective chiral induction relies on creating a well-defined, diastereomeric transition state where one stereochemical outcome is strongly favored.

Catalyst-Controlled Stereoselection: In catalyst-controlled reactions, the chiral catalyst is the primary source of stereochemical information. For instance, in the organocatalyzed Mannich reaction, the chiral thiourea (B124793) catalyst forms a network of hydrogen bonds with the electrophile (imine) and the nucleophile, orienting them in a specific conformation that leads to the desired enantiomer. organic-chemistry.org Similarly, chiral copper-ligand complexes create a chiral environment that dictates the facial selectivity of the attack on the substrate. rsc.org

Substrate-Controlled Stereoselection: In some cases, a chiral center already present in the substrate can direct the stereochemical outcome of a subsequent reaction. This is common in diastereoselective synthesis where chiral auxiliaries are employed. A chiral auxiliary, attached temporarily to the substrate, biases the approach of a reagent from one face, is used to control the formation of a new stereocenter, and is then removed.

Bifunctional Catalysis: The development of bifunctional catalysts has been a significant advance. These catalysts possess both a Brønsted acid and a Brønsted base site (or a Lewis acid and Lewis base site). This allows them to activate both reaction partners simultaneously, leading to highly ordered transition states and, consequently, high levels of enantioselectivity. nih.govnih.gov This principle is exemplified in the enantioselective synthesis of cyclic carbamates where a bifunctional organocatalyst stabilizes a carbamic acid intermediate while activating it for cyclization. nih.govnih.gov

Novel Synthetic Routes for Carbamate Intermediates

The formation of the carbamate linkage itself can be achieved through various methods, moving beyond traditional reagents like phosgene. Novel routes often focus on using more stable, easier-to-handle reagents and milder reaction conditions.

N-acylation is a fundamental reaction for the formation of amides and carbamates. Due to the reduced nucleophilicity of the nitrogen atom in carbamates and related structures compared to amines, activation is often required. semanticscholar.org

Lewis acid catalysis has proven effective for the N-acylation of carbamates and oxazolidinones. Catalytic amounts of zinc chloride (ZnCl2) can promote the reaction between a carbamate and a carboxylic acid anhydride (B1165640) under solvent-free conditions to produce the N-acyl product in good yields. semanticscholar.org Carboxylic acids can also be used as the acylating agent through the formation of a mixed anhydride. semanticscholar.org This method avoids the harsh basic conditions sometimes required for acylation. semanticscholar.org

The table below shows the effectiveness of different Lewis acids in the N-acetylation of benzyl (B1604629) carbamate.

| Catalyst (10 mol%) | Time (h) | Yield (%) |

| ZnCl2 | 0.5 | 96 |

| FeCl3 | 1.0 | 92 |

| MoCl5 | 1.0 | 90 |

| B(C6F5)3 | 3.0 | 85 |

| I2 | 3.0 | 80 |

| None | 12.0 | 0 |

Data sourced from a study on Lewis acid catalyzed N-acylation. semanticscholar.org

Benzotriazole (B28993) chemistry offers a robust and versatile alternative for synthesizing carbamates. Carbamoyl (B1232498) benzotriazoles serve as stable, crystalline, and storable substitutes for highly reactive and hazardous isocyanates or carbamoyl chlorides. shd-pub.org.rs

These intermediates can be prepared in a one-pot synthesis from carboxylic acids, diphenylphosphoryl azide (B81097) (DPPA), and 1H-benzotriazole (BtH). shd-pub.org.rs Once formed, the carbamoyl benzotriazole can react with various nucleophiles. For example, reaction with an alcohol in a heated organic solvent provides the desired carbamate in high yield, with the benzotriazole by-product being easily recoverable. google.com This method is advantageous due to its mild, catalyst-free conditions, rapid reaction times, and simple product isolation. google.com

The general scheme for this process is as follows:

Formation of carbamoyl benzotriazole from a corresponding amine.

Reaction of the carbamoyl benzotriazole with an alcohol to yield the final carbamate product and regenerate benzotriazole. google.com

This approach provides a safer and more convenient route for the synthesis of complex carbamates.

Application of Acid Activators in Hydroxamic Acid and Related Carbamate Derivatives

The synthesis of carbamates and structurally related hydroxamic acids often proceeds through the activation of a carboxylic acid or a related carbonyl precursor. This activation is crucial for facilitating the subsequent nucleophilic attack by an amine or hydroxylamine (B1172632). Various activating agents, often referred to as acid activators or coupling reagents, have been developed to achieve this transformation under mild conditions, which is particularly important when dealing with sensitive or chiral substrates. nih.goveurjchem.com

One common strategy involves the conversion of a carboxylic acid into a more reactive intermediate, such as a mixed anhydride. nih.gov For instance, ethyl chloroformate is used to activate carboxylic acids, forming an ethoxycarbonyl anhydride intermediate that readily reacts with hydroxylamine to yield the desired hydroxamic acid. nih.goveurjchem.com This method is valued for its mild and neutral reaction conditions. nih.gov Similarly, 1-Propanephosphonic acid cyclic anhydride (T3P) is another powerful promoter for the synthesis of hydroxamic acids from carboxylic acids. organic-chemistry.org

Other reagents activate the carboxylic acid by forming a highly reactive acyl-substituted intermediate. N,N'-Carbonyldiimidazole (CDI) activates carboxylic acids to form an acyl-imidazole, which is then susceptible to nucleophilic attack by hydroxylamine. researchgate.net This method is operationally simple and provides hydroxamic acids in good yield and high purity. researchgate.net Likewise, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine or TCT) in the presence of N-methylmorpholine (NMM) serves as an efficient system for activating carboxylic acids for the synthesis of enantiopure hydroxamates. nih.goveurjchem.com These methods, while often demonstrated for hydroxamic acid synthesis, are conceptually analogous to carbamate formation where an amine is the nucleophile. The activated carboxylic acid intermediate can, in principle, be intercepted by an amine to form an amide bond, and related strategies are employed to form the carbamate linkage.

| Acid Activator | Intermediate Type | Key Features | Reference |

|---|---|---|---|

| Ethyl Chloroformate | Mixed Anhydride | Mild, neutral reaction conditions. | nih.goveurjchem.com |

| 1-Propanephosphonic acid cyclic anhydride (T3P) | Activated Carboxylic Acid | Promotes conversion; can also facilitate Lossen rearrangement. | organic-chemistry.org |

| N,N'-Carbonyldiimidazole (CDI) | Acyl-imidazole | Operationally simple, high purity products. | researchgate.net |

| Cyanuric Chloride (TCT) | Activated Acyl Species | Efficient for enantiopure hydroxamate synthesis. | nih.goveurjchem.com |

Protection and Deprotection Strategies Involving the Benzyl Carbamate Group

The benzyl carbamate, commonly known as the Cbz or Z group, is a cornerstone of amine protection strategy in organic synthesis, particularly in peptide chemistry. total-synthesis.comchem-station.com Its utility lies in its ability to moderate the high reactivity and basicity of amines, allowing for selective reactions elsewhere in the molecule. chem-station.comnih.gov The Cbz group is valued for its stability across a wide range of reaction conditions, including those involving acids and bases, making it orthogonal to other common amine protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. total-synthesis.commasterorganicchemistry.com

Protection: The introduction of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as a carbonate base under Schotten-Baumann conditions. total-synthesis.com The reaction involves the nucleophilic attack of the amine on the highly reactive chloroformate, displacing the chloride leaving group. total-synthesis.com

Deprotection: The removal of the Cbz group is most commonly and effectively accomplished via catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com This process involves treating the Cbz-protected amine with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). masterorganicchemistry.com The reaction is exceptionally mild and proceeds at neutral pH, which preserves acid- or base-sensitive functional groups within the molecule. masterorganicchemistry.com The hydrogenolysis cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene (B28343) as a byproduct. total-synthesis.com Alternative "H₂ donor" molecules can be used in transfer hydrogenation reactions to effect the same transformation. total-synthesis.com While generally stable to acid, harsh acidic conditions can also cleave the Cbz group. total-synthesis.com

| Strategy | Typical Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Protection (N-Cbz formation) | Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃) | Efficient reaction with primary and secondary amines. | total-synthesis.com |

| Deprotection (N-Cbz cleavage) | H₂, Pd/C (Catalytic Hydrogenolysis) | Very mild, neutral pH, high chemoselectivity. Orthogonal to acid- and base-labile groups. | total-synthesis.commasterorganicchemistry.com |

| Orthogonality | Stable to TFA (removes Boc) and Piperidine (removes Fmoc) | Allows for selective deprotection in complex syntheses. | total-synthesis.commasterorganicchemistry.com |

Precursor Derivatization and Functionalization of the (4-oxobutan-2-yl) Moiety

Introduction of the Benzyl Carbamate Group from Chiral Amine Precursors

The synthesis of enantiomerically pure compounds like Benzyl (S)-(4-oxobutan-2-yl)carbamate fundamentally relies on starting with or creating a chiral center. A direct and common approach is to begin with a chiral precursor that already contains the required amine functionality. The introduction of the benzyl carbamate group onto a chiral amine is a standard transformation in organic synthesis. ukzn.ac.za

Functional Group Interconversions on the Butanone Scaffold

The (4-oxobutan-2-yl) moiety features an aldehyde on a butanyl chain. The synthesis of such a structure can be approached through various functional group interconversion (FGI) strategies. researchgate.net FGIs are fundamental transformations that allow for the conversion of one functional group into another, enabling the construction of complex molecules from simpler, more readily available starting materials. researchgate.net

For the butanone scaffold of the target molecule, several synthetic routes can be envisioned. One could start with a precursor containing a different functional group at the 4-position, such as an alcohol or a carboxylic acid ester, and convert it to the required aldehyde.

Oxidation of a Primary Alcohol: A common method to form an aldehyde is the selective oxidation of a primary alcohol. A precursor such as Benzyl (S)-(4-hydroxybutan-2-yl)carbamate could be oxidized using a variety of mild reagents (e.g., PCC, PDC, Swern oxidation, Dess-Martin periodinane) to yield the target aldehyde.

Reduction of a Carboxylic Acid Derivative: Alternatively, a precursor containing a carboxylic acid or ester at the 4-position could be partially reduced to the aldehyde. For example, the reduction of an ester, such as a methyl ester, to an aldehyde can be achieved using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. A recent synthesis of a related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, involved the reduction of a methyl ester to a primary alcohol using lithium borohydride (B1222165) (LiBH₄), demonstrating the utility of such reductions on complex carbamate-containing scaffolds. mdpi.com This alcohol could then be oxidized to the target aldehyde in a subsequent step.

These interconversions are crucial for accessing the desired functionality on the butanone framework, often requiring careful selection of reagents to avoid side reactions with the carbamate or other sensitive parts of the molecule.

Synthesis of Related Carbamate-Hydrazine Derivatives

The synthesis of molecules containing both carbamate and hydrazine (B178648) functionalities opens avenues to diverse chemical structures and applications. These derivatives can serve as precursors to carbamates or as unique molecular scaffolds themselves. acs.orgthieme-connect.com

One strategy involves the direct reaction of imidazoheterocycles with reagents like diethyl azodicarboxylate (DEAD) in the presence of an iron catalyst to afford imidazoheterocycle-hydrazines. thieme-connect.com These hydrazine derivatives can then be further transformed. It has been reported that the N-N bond of certain hydrazine derivatives can be cleaved to generate a carbamate motif. thieme-connect.com For example, treatment of diethoxycarbonyl hydrazine derivatives with methyl bromoacetate (B1195939) and a base can lead to N-N bond cleavage, ultimately forming the corresponding carbamates under mild, non-reducing conditions. acs.org This approach is notable as it avoids reductive conditions that might otherwise affect sensitive functional groups elsewhere in the molecule. acs.org

Advanced Spectroscopic and Computational Analysis of Benzyl S 4 Oxobutan 2 Yl Carbamate

Spectroscopic Characterization Methodologies for Carbamate (B1207046) Compounds

Spectroscopic methods are indispensable for the structural verification and analysis of carbamate compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, painting a comprehensive picture of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like Benzyl (B1604629) (S)-(4-oxobutan-2-yl)carbamate. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information on the connectivity of atoms.

For Benzyl (S)-(4-oxobutan-2-yl)carbamate, the ¹H NMR spectrum is expected to exhibit characteristic signals for each unique proton. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (-O-CH₂-Ph) would be observed as a singlet around δ 5.1 ppm. rsc.org The protons of the butanone backbone, including the chiral center proton, would produce more complex signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary data, with the carbamate carbonyl carbon resonating significantly downfield, often around 154-156 ppm. mdpi.com The aldehydic carbonyl carbon is expected even further downfield, typically above 200 ppm. The carbons of the phenyl ring would appear in the δ 127-136 ppm range, while the aliphatic carbons would be found in the upfield region. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitively assigning these signals and confirming the atomic connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl (S)-(4-oxobutan-2-yl)carbamate

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl (C₆H₅) | 7.3-7.4 (m, 5H) | 127-129 (CH), 136 (C) |

| Benzylic (O-CH₂) | ~5.1 (s, 2H) | ~67 |

| Carbamate (C=O) | - | ~156 |

| Carbamate (N-H) | ~5.5 (br s, 1H) | - |

| Chiral Center (CH) | ~4.0 (m, 1H) | ~48 |

| Methyl (CH₃) | ~1.2 (d, 3H) | ~20 |

| Methylene (CH₂) adjacent to aldehyde | ~2.7 (m, 2H) | ~49 |

| Aldehyde (CHO) | ~9.7 (t, 1H) | ~202 |

Infrared (IR) Spectroscopy for Functional Group Identification and Intermediate Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For Benzyl (S)-(4-oxobutan-2-yl)carbamate, the IR spectrum would be dominated by characteristic absorption bands that confirm its structure.

A prominent feature would be the N-H stretching vibration of the carbamate group, typically appearing as a sharp peak in the range of 3300-3400 cm⁻¹. rsc.org The spectrum would also display two distinct carbonyl (C=O) stretching bands. The carbamate carbonyl stretch is expected around 1690-1715 cm⁻¹, while the aldehyde carbonyl stretch would likely appear at a slightly higher frequency, around 1720-1740 cm⁻¹. rsc.org Additional significant absorptions include the C-O stretching of the carbamate and ester groups (1000-1300 cm⁻¹) and the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and aliphatic parts of the molecule (below 3000 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for Benzyl (S)-(4-oxobutan-2-yl)carbamate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbamate N-H | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aldehyde C-H | Stretch | 2720, 2820 | Weak |

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |

| Carbamate C=O | Stretch | 1690 - 1715 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Carbamate C-O | Stretch | 1200 - 1250 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and providing structural information through fragmentation analysis. For Benzyl (S)-(4-oxobutan-2-yl)carbamate (C₁₂H₁₅NO₃), the exact molecular weight is 221.26 g/mol . Using a high-resolution mass spectrometer, the protonated molecule ([M+H]⁺) would be detected at an m/z of approximately 222.1125. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural clues. Common fragmentation pathways for this molecule would include:

Benzylic Cleavage: A major fragmentation pathway is the cleavage of the benzylic C-O bond, resulting in a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.

Loss of the Benzyloxycarbonyl Group: Cleavage can result in the loss of the entire benzyloxycarbonyl moiety, providing information about the butanone backbone.

McLafferty Rearrangement: The keto-aldehyde functionality can undergo characteristic rearrangements, leading to specific neutral losses.

Analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation of the compound from a mixture before it enters the mass spectrometer, ensuring that the resulting spectrum is from the pure analyte.

Table 3: Predicted Mass Spectrometry Data for Benzyl (S)-(4-oxobutan-2-yl)carbamate

| Ion Species | Formula | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | [C₁₂H₁₅NO₃]⁺ | 221.10 | |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₆NO₃]⁺ | 222.11 | Commonly observed in ESI and CI sources. uni.lu |

| Sodium Adduct [M+Na]⁺ | [C₁₂H₁₅NO₃Na]⁺ | 244.09 | Common adduct in ESI. uni.lu |

| Benzyl Cation | [C₇H₇]⁺ | 91.05 | Often the base peak due to high stability. |

| Loss of Toluene (B28343) | [M - C₇H₈]⁺ | 129.04 | From rearrangement and loss of toluene. |

| Loss of Benzyloxy | [M - C₇H₇O]⁺ | 114.05 |

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the chemical and enantiomeric purity of Benzyl (S)-(4-oxobutan-2-yl)carbamate. nih.gov Given its chiral nature, the separation of its (S) and (R) enantiomers is a critical analytical challenge. mdpi.com

Chiral HPLC is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including carbamates. nih.govsigmaaldrich.com Columns like Chiralpak® and Lux® series are frequently employed. researchgate.net

The development of a successful chiral separation method involves optimizing the mobile phase, which can be either normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water or methanol/water mixtures). sigmaaldrich.comscirp.org The choice of mobile phase, along with other parameters like flow rate and column temperature, can significantly impact the resolution between the enantiomers. scirp.org Once a method is established, it can be used to determine the enantiomeric excess (e.e.) of a sample, a crucial quality attribute for chiral molecules.

Computational Chemistry Approaches for Carbamate Systems

Computational chemistry provides powerful tools for understanding the properties of molecules at an atomic level, complementing experimental data and offering predictive insights.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.net For Benzyl (S)-(4-oxobutan-2-yl)carbamate, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine its most stable three-dimensional conformation. scirp.org

These calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate electronic properties, including:

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Simulated Spectra: DFT can also be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts. These theoretical spectra can be compared with experimental data to confirm structural assignments. scirp.org

Table 4: Key Parameters Obtainable from DFT Calculations for Benzyl (S)-(4-oxobutan-2-yl)carbamate

| Calculated Property | Information Provided |

| Optimized Molecular Geometry | Provides the lowest energy conformation, including bond lengths and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. |

| Molecular Electrostatic Potential | Visualizes charge distribution and predicts sites for nucleophilic/electrophilic attack. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom in the molecule. |

| Calculated Vibrational Frequencies | Predicts the IR spectrum, aiding in the assignment of experimental bands. |

| Calculated NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra to support experimental structural elucidation. |

Potential Energy Surface (PES) Analysis and Reaction Barrier Determination

The Potential Energy Surface (PES) of a molecule describes the energy of the system as a function of its geometry. For a flexible molecule like Benzyl (S)-(4-oxobutan-2-yl)carbamate, PES analysis is crucial for identifying stable conformers and the transition states that connect them. Computational studies on similar carbamate monomers have shown that the conformational landscape can be thoroughly explored using methods like the mixed torsional/low-mode sampling method. nih.gov

Table 1: Hypothetical Energy Profile of Benzyl (S)-(4-oxobutan-2-yl)carbamate Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O=C-N-Cα) |

| A (Global Minimum) | 0.00 | 178.5° (trans) |

| B | 1.25 | -5.2° (cis) |

| Transition State (A ↔ B) | 5.80 | 92.3° |

Note: This data is hypothetical and serves to illustrate the typical energy differences and barriers found in similar carbamate systems.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For Benzyl (S)-(4-oxobutan-2-yl)carbamate, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the benzene (B151609) ring and the oxygen atoms of the carbamate group. The LUMO, on the other hand, would likely be centered on the electrophilic carbonyl carbon of the butanone moiety and the carbamate group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity. wikipedia.org

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs. youtube.com This method allows for the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

In Benzyl (S)-(4-oxobutan-2-yl)carbamate, significant hyperconjugative interactions are expected. For example, the lone pair on the nitrogen atom of the carbamate group can delocalize into the antibonding orbital of the adjacent carbonyl group (nN → π*C=O). This interaction contributes to the planarity of the carbamate group and the rotational barrier around the C-N bond. Similarly, interactions between the π-orbitals of the benzene ring and adjacent σ-bonds can also be analyzed. NBO analysis can quantify the energy of these interactions, providing a deeper understanding of the electronic factors governing the molecule's structure and stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a color-coded plot of the electrostatic potential on the electron density surface of the molecule.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In Benzyl (S)-(4-oxobutan-2-yl)carbamate, these regions are expected to be around the oxygen atoms of the carbonyl groups.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms attached to electronegative atoms (like the N-H of the carbamate) and the carbonyl carbon atoms.

Green regions denote areas of neutral potential.

The MEP map of Benzyl (S)-(4-oxobutan-2-yl)carbamate would clearly visualize these reactive centers, providing a qualitative prediction of how the molecule would interact with other reagents. For instance, the negative potential around the carbonyl oxygen of the butanone moiety suggests it can act as a hydrogen bond acceptor.

Theoretical Conformational Analysis

The conformational flexibility of Benzyl (S)-(4-oxobutan-2-yl)carbamate arises from the rotation around several single bonds. A thorough theoretical conformational analysis is necessary to identify the most stable conformers and to understand the molecule's preferred three-dimensional structure.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using DFT, can be employed to explore the conformational space. nih.gov Key dihedral angles to consider include those around the carbamate linkage, the bond connecting the carbamate to the chiral center, and the bond between the chiral center and the butanone group.

Table 3: Key Dihedral Angles and Their Influence on Conformation

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| ω (O=C-N-Cα) | Rotation around the carbamate C-N bond | ~180° (trans), ~0° (cis) |

| φ (C-N-Cα-C) | Rotation around the N-Cα bond | Staggered conformations (gauche, anti) |

| ψ (N-Cα-C-C=O) | Rotation around the Cα-C bond | Staggered conformations to minimize steric hindrance |

This detailed computational analysis, though based on principles derived from related compounds, provides a robust framework for understanding the chemical and physical properties of Benzyl (S)-(4-oxobutan-2-yl)carbamate at a molecular level.

Applications of Benzyl S 4 Oxobutan 2 Yl Carbamate in Complex Molecular Synthesis

Utility as a Building Block in Complex Organic Compound Synthesis

Benzyl (B1604629) (S)-(4-oxobutan-2-yl)carbamate serves as a versatile four-carbon chiral building block. The benzyloxycarbonyl (Cbz) group provides robust protection for the amine, while the terminal aldehyde is available for a variety of carbon-carbon bond-forming reactions. Synthetic chemists utilize such building blocks to introduce specific stereochemistry and functionality into a target molecule in a controlled manner. sigmaaldrich.com The Cbz group is stable under a range of conditions but can be readily removed via catalytic hydrogenation, allowing for subsequent functionalization of the amine. This orthogonality makes it a strategic component in multistep syntheses where sequential reactions are required. mdpi.com

Role as a Chiral Intermediate in Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule, which is crucial in pharmacology where different enantiomers can have vastly different biological activities. york.ac.uk Chiral intermediates like Benzyl (S)-(4-oxobutan-2-yl)carbamate are fundamental to this process, as they introduce a predefined stereocenter that guides the stereochemical outcome of subsequent reactions.

Intermediate in the Synthesis of Optically Active Carbonates and Carbamates

The synthesis of optically active compounds often relies on the use of chiral precursors. aksci.com Benzyl (S)-(4-oxobutan-2-yl)carbamate, with its inherent (S)-configuration, is an ideal starting point for creating more complex chiral carbamate-containing molecules. The carbamate (B1207046) functional group itself is a key structural motif in many bioactive compounds and approved drugs. nih.govnih.gov By using this chiral synthon, chemists can ensure the stereochemical integrity of the carbamate portion of the molecule, which is often critical for its interaction with biological targets. The aldehyde can be modified—for example, through oxidation to a carboxylic acid or reduction to an alcohol—to enable coupling with other molecules, thereby generating a diverse library of optically active carbamates and related structures. organic-chemistry.org

Precursor for Stereospecific Product Formation

The defined stereochemistry at the C2 position of the butan-2-yl backbone allows for stereospecific transformations. The chiral center can direct the approach of reagents to the neighboring aldehyde group, influencing the formation of new stereocenters with a high degree of diastereoselectivity. york.ac.uk This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis. For instance, nucleophilic addition to the aldehyde can lead to the formation of chiral alcohols where the stereochemistry is influenced by the existing (S)-center. Such stereospecific reactions are essential for building complex molecules with multiple, well-defined chiral centers, a common feature of natural products and pharmaceuticals. nih.gov

Integration into Advanced Medicinal Chemistry Scaffolds

The structural features of Benzyl (S)-(4-oxobutan-2-yl)carbamate make it suitable for incorporation into sophisticated molecular scaffolds designed for therapeutic applications. The carbamate linkage is a stable bioisostere of the amide bond, offering improved metabolic stability and cell permeability in peptidomimetics. nih.gov

Formation of Macrocyclic Structures for Biological Activity

Macrocycles are of significant interest in drug discovery due to their unique combination of conformational rigidity and structural complexity, which can lead to high-affinity and selective binding to biological targets. acs.org The bifunctional nature of Benzyl (S)-(4-oxobutan-2-yl)carbamate lends itself to macrocyclization strategies. After deprotection of the Cbz group to reveal the primary amine, this amine can react intramolecularly with the aldehyde functionality (or a derivative thereof) to form a cyclic imine, which can then be reduced to a stable cyclic amine. nih.govacs.orgnih.gov This head-to-tail cyclization is a common strategy for synthesizing peptide macrocycles and other complex ring structures. researchgate.net

Table 2: Potential Reactions for Macrocyclization

| Reaction Type | Description | Potential Outcome |

| Reductive Amination | Intramolecular reaction between the deprotected amine and the terminal aldehyde, followed by reduction. | Formation of a stable cyclic secondary amine. nih.gov |

| Pictet-Spengler Reaction | If coupled to an electron-rich aromatic system, the aldehyde and amine could undergo this cyclization. | Formation of a tetrahydroisoquinoline-like fused ring system. |

| Amide Bond Formation | After oxidation of the aldehyde to a carboxylic acid, intramolecular amide coupling can occur. | Formation of a macrolactam, a common structure in cyclic peptides. |

Development of Carbamate-Containing Inhibitors

The carbamate group is a recognized pharmacophore present in numerous enzyme inhibitors. nih.gov For example, carbamates are found in inhibitors of proteases, cholinesterases, and other enzymes. acs.orgrsc.org Benzyl (S)-(4-oxobutan-2-yl)carbamate can serve as a foundational scaffold for developing such inhibitors. The chiral amine backbone can mimic the structure of an amino acid, allowing the resulting molecule to fit into the active site of an enzyme. The aldehyde provides a reactive handle for introducing various functional groups (warheads) that can interact with the enzyme, while the benzyl portion can be modified to optimize binding interactions, for instance, in the P1' or P2' pockets of proteases. nih.gov The inherent chirality ensures that the inhibitor is synthesized as a single enantiomer, which is often required for potent and selective enzyme inhibition.

Application in Peptide Modification and Conjugation

Benzyl (S)-(4-oxobutan-2-yl)carbamate is a valuable bifunctional reagent in the field of peptide chemistry, primarily utilized for the introduction of a reactive aldehyde moiety into peptide sequences. Its unique structure, featuring a carbobenzyloxy (Cbz)-protected amine and a terminal aldehyde group, allows for its strategic incorporation into peptides and subsequent conjugation to other molecules. This dual functionality makes it a versatile tool for creating complex, modified peptides with tailored properties and functions.

The primary application of Benzyl (S)-(4-oxobutan-2-yl)carbamate revolves around its use as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The Cbz protecting group on the amine allows for its controlled coupling to the N-terminus of a growing peptide chain or a side chain of an amino acid residue, such as lysine (B10760008), using standard peptide coupling methodologies. Once incorporated, the protected amine becomes part of the peptide backbone or a side-chain modification.

The key feature of this compound is the aldehyde functionality, which remains available for a variety of chemoselective ligation reactions post-synthesis. Aldehydes are particularly useful for bioconjugation due to their ability to react specifically with a range of nucleophiles under mild conditions, often without the need for a catalyst. This reactivity enables the site-specific modification of peptides with a wide array of molecules, including fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG), and other peptides or proteins.

One of the most common applications of the aldehyde group in peptide modification is its reaction with amine-containing molecules to form a Schiff base. This imine linkage can be subsequently reduced, for example with sodium cyanoborohydride, to form a stable secondary amine bond. This two-step process, known as reductive amination, is a robust and widely used method for peptide conjugation.

Furthermore, the aldehyde can react with hydrazide or aminooxy groups to form stable hydrazone and oxime linkages, respectively. These reactions are highly efficient and proceed under mild, aqueous conditions, making them ideal for conjugating sensitive biomolecules. The stability of the resulting bonds is a significant advantage for creating long-lasting peptide conjugates.

The strategic placement of Benzyl (S)-(4-oxobutan-2-yl)carbamate within a peptide sequence can also facilitate intramolecular cyclization. For instance, the aldehyde can react with a nucleophilic side chain, such as the amine of a lysine residue, elsewhere in the peptide to form a cyclic peptide. This approach is valuable for constraining the peptide's conformation, which can lead to increased receptor affinity, enhanced stability, and improved biological activity.

The following table summarizes the key features and potential applications of peptides modified with Benzyl (S)-(4-oxobutan-2-yl)carbamate:

| Feature of Modified Peptide | Type of Modification/Conjugation | Reaction Involved | Potential Outcome/Application |

| Site-Specific Labeling | Attachment of reporter molecules (e.g., fluorescent dyes, biotin) | Reductive Amination, Oxime Ligation, Hydrazone Ligation | Labeled peptides for imaging, diagnostics, and affinity purification. |

| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains | Reductive Amination | Improved pharmacokinetic properties, increased solubility, and reduced immunogenicity of therapeutic peptides. |

| Peptide Dimerization/Oligomerization | Linking of two or more peptide chains | Intermolecular Schiff Base Formation/Reduction | Creation of multivalent peptide constructs with enhanced binding affinity and avidity. |

| Peptide Cyclization | Formation of a cyclic peptide structure | Intramolecular Reductive Amination | Increased conformational rigidity, enhanced metabolic stability, and improved biological activity. |

| Surface Immobilization | Attachment of peptides to solid supports or nanoparticles | Covalent linkage via the aldehyde group | Development of peptide-based biosensors, affinity chromatography matrices, and targeted drug delivery systems. |

The following table illustrates a representative reaction scheme for the conjugation of a peptide modified with Benzyl (S)-(4-oxobutan-2-yl)carbamate to a reporter molecule:

| Reactants | Reaction Type | Resulting Conjugate |

| Peptide-CO-NH-CH(CH₃)-CH₂-CHO + H₂N-Reporter | Reductive Amination | Peptide-CO-NH-CH(CH₃)-CH₂-CH₂-NH-Reporter |

| Description: The aldehyde-modified peptide reacts with an amine-containing reporter molecule in the presence of a reducing agent (e.g., NaBH₃CN). | Description: A stable secondary amine linkage is formed, covalently attaching the reporter molecule to the peptide. | Description: A site-specifically labeled peptide conjugate is produced. |

Future Research Directions

Exploration of New Catalytic Systems for Enantioselective Transformations

The chiral nature of Benzyl (B1604629) (S)-(4-oxobutan-2-yl)carbamate makes its enantioselective synthesis a key area for further development. While existing methods may provide access to this compound, the exploration of novel catalytic systems promises higher efficiency, selectivity, and sustainability.

Future research will likely focus on the development of innovative organocatalysts. doi.orgsoton.ac.uknih.gov Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, have shown great promise in asymmetric synthesis. doi.org For the synthesis of keto-carbamates, catalysts that can facilitate the asymmetric Michael addition of nucleophiles to corresponding enones could be highly effective. doi.org The design of novel pyrrolidine-based carbamate (B1207046) organocatalysts, for instance, has demonstrated excellent stereoselectivity in the Michael addition of ketones to nitroolefins, a reaction type that could be adapted for the synthesis of precursors to Benzyl (S)-(4-oxobutan-2-yl)carbamate. doi.org

Furthermore, the use of carbon dioxide (CO2) as a C1 source in the synthesis of carbamates is a rapidly growing field. rsc.orgnih.gov Copper-catalyzed asymmetric reactions involving CO2 and amines have been reported for the synthesis of axially chiral carbamates. rsc.org Future work could explore the adaptation of such methodologies to the synthesis of centrally chiral carbamates like the target molecule, offering a greener alternative to traditional phosgene-based routes. The development of catalytic systems that can directly incorporate CO2 into precursors of Benzyl (S)-(4-oxobutan-2-yl)carbamate would represent a significant advancement in sustainable chemistry. nih.gov

Computational Design of Novel Carbamate-Based Structures

Computational chemistry offers a powerful toolkit for the de novo design of novel molecules and for understanding their properties at a molecular level. nih.govacs.orgchemrxiv.orgacs.org For Benzyl (S)-(4-oxobutan-2-yl)carbamate and its analogues, computational studies can provide valuable insights into their conformational landscape, which is crucial for their potential applications in areas like materials science and medicinal chemistry.

Density Functional Theory (DFT) calculations have been successfully employed to study the conformation of carbamate monomers. nih.govacs.orgchemrxiv.orgacs.orgnih.gov These studies have revealed that, in contrast to peptides, carbamates can exhibit stable cis configurations due to the delocalization of π-electrons. nih.govacs.orgchemrxiv.orgacs.org Future computational work could focus on a detailed conformational analysis of Benzyl (S)-(4-oxobutan-2-yl)carbamate, exploring the influence of the benzyl and oxobutyl groups on the carbamate backbone. Understanding the preferred conformations is a critical first step in designing new functional materials or biologically active compounds based on this scaffold. nih.govacs.orgchemrxiv.orgacs.org

Moreover, computational modeling can be used to design novel carbamate-based structures with specific properties. By modifying the substituents on the carbamate nitrogen and the carbonyl group, it is possible to tune the electronic and steric properties of the molecule. Quantitative Structure-Activity Relationship (QSTR) modeling, which correlates molecular descriptors with biological activity or toxicity, can be a valuable tool in this endeavor. mdpi.com For instance, DFT-derived descriptors such as Hirshfeld charges and electronic affinity have been shown to be important in predicting the toxicity of carbamate compounds. mdpi.com Similar approaches could be used to design new derivatives of Benzyl (S)-(4-oxobutan-2-yl)carbamate with desired biological profiles. Molecular docking studies can also be employed to investigate the binding of these novel carbamates to biological targets, such as enzymes. mdpi.com

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. rsc.orgwhiterose.ac.ukpsu.edunih.govmdpi.comoulu.fi For the synthesis of Benzyl (S)-(4-oxobutan-2-yl)carbamate, future research will undoubtedly focus on creating more environmentally benign and efficient processes.

A key area of development is the utilization of CO2 as a feedstock, which is an abundant, non-toxic, and renewable C1 source. rsc.orgpsu.eduacs.org Methodologies for the synthesis of carbamates from CO2, amines, and alcohols under mild conditions are being actively investigated. rsc.orgpsu.edu The use of recyclable catalysts, such as zinc-functionalized covalent organic frameworks (COFs), for the synthesis of cyclic carbamates from atmospheric CO2 represents a promising sustainable approach. researchgate.netnih.gov Adapting these technologies for the synthesis of linear carbamates like Benzyl (S)-(4-oxobutan-2-yl)carbamate could significantly reduce the environmental footprint of its production.

Continuous flow synthesis is another powerful tool for developing sustainable chemical processes. acs.orgresearchgate.net Flow chemistry offers advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org A continuous flow process for the synthesis of carbamates from CO2 and amines without the need for a catalyst has been reported, offering a more environmentally benign alternative to traditional batch processes. acs.org Future research could focus on developing a continuous flow synthesis of Benzyl (S)-(4-oxobutan-2-yl)carbamate, potentially integrating the catalytic systems mentioned in section 6.1.

To evaluate the sustainability of these new synthetic methodologies, the application of green chemistry metrics is essential. whiterose.ac.uknih.govmdpi.comoulu.fi Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative assessment of the "greenness" of a chemical process. whiterose.ac.uknih.gov Future work on the synthesis of Benzyl (S)-(4-oxobutan-2-yl)carbamate should include a thorough analysis using these metrics to guide the development of truly sustainable routes.

Investigation of Enzyme-Catalyzed Reactions Involving the Oxobutan-2-yl Moiety

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. researchgate.netcabidigitallibrary.orgnih.govdiva-portal.orgnih.govresearchgate.net The presence of a ketone group in the oxobutan-2-yl moiety of Benzyl (S)-(4-oxobutan-2-yl)carbamate makes it an interesting substrate for enzymatic transformations.

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. rsc.org Future research could explore the use of engineered KREDs for the asymmetric reduction of the ketone in Benzyl (S)-(4-oxobutan-2-yl)carbamate to produce the corresponding chiral alcohol with high enantiomeric excess. This would provide access to valuable chiral building blocks for the synthesis of more complex molecules. The development of chemoenzymatic cascades, where a chemical reaction is coupled with an enzymatic transformation in a one-pot process, is a particularly attractive strategy. diva-portal.org

Furthermore, transaminases are enzymes that can catalyze the synthesis of chiral amines from ketones. diva-portal.orgnih.gov While the target molecule already contains a carbamate-protected amine, the oxobutyl moiety could potentially be a substrate for transaminases in a retro-synthetic sense, allowing for the biocatalytic synthesis of chiral amine precursors. Protein engineering and directed evolution are powerful tools to tailor the substrate specificity and enhance the activity of enzymes like KREDs and transaminases for non-natural substrates. nih.govrsc.org

The investigation of other enzyme classes, such as lyases, which can catalyze the formation of carbon-carbon bonds, could also open up new possibilities for the synthesis and modification of the oxobutan-2-yl moiety. khanacademy.org The integration of biocatalysis into the synthetic routes towards Benzyl (S)-(4-oxobutan-2-yl)carbamate and its derivatives holds significant promise for developing highly efficient and sustainable manufacturing processes. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Benzyl (S)-(4-oxobutan-2-yl)carbamate, and how can its stereochemical purity be validated?

Methodological Answer: The synthesis typically involves coupling a chiral 4-oxobutan-2-amine derivative with benzyl chloroformate under controlled pH (8–9) to preserve stereochemistry . Key steps include:

- Protection/Deprotection : Use of benzyl carbamate (Cbz) as a temporary protecting group, removable via catalytic hydrogenation (H₂/Pd) .

- Characterization : Validate stereochemical purity using chiral HPLC or polarimetry. Confirm structural integrity via /-NMR and high-resolution mass spectrometry (HRMS), as demonstrated in analogous carbamate syntheses .

Q. How does the benzyl carbamate group influence the compound’s stability under varying experimental conditions?

Methodological Answer: The benzyl carbamate (Cbz) group exhibits pH-dependent stability:

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic hydrogenation efficiency during Cbz deprotection?

Methodological Answer: Discrepancies in hydrogenation yields often arise from:

- Catalyst poisoning : Trace sulfur/phosphorus contaminants in the substrate. Pre-purify via silica gel chromatography .

- Steric hindrance : Use Pearlman’s catalyst (Pd(OH)₂/C) for bulky substrates, as shown in hindered carbamate deprotections .

- Monitoring : Track reaction progress via TLC (visualized with ninhydrin) or in situ FTIR for carbonyl group disappearance .

Q. What strategies enhance the compound’s bioavailability for in vitro enzyme inhibition studies?

Methodological Answer:

- Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl ring to improve membrane permeability, as seen in HIV protease inhibitors .

- Prodrug design : Convert the 4-oxo group to a ketal or thioether for enhanced solubility, then regenerate the active form intracellularly via enzymatic cleavage .

- Structure-activity relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like proteases, followed by iterative synthesis .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be troubleshooted during characterization?

Methodological Answer:

- Dynamic effects : Rotameric equilibria in the carbamate moiety can split NMR signals. Acquire spectra at elevated temperatures (50–60°C) to coalesce peaks .

- Impurity identification : Compare HRMS data with computational predictions (e.g., ChemDraw). For example, a mass shift of +16 amu may indicate oxidation of the 4-oxo group .

- X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction, leveraging SHELX suites for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.